Tetradec-2-enal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

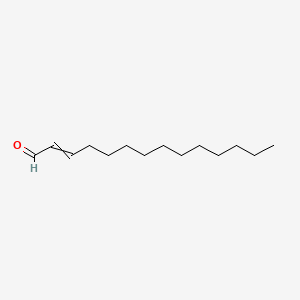

Tetradec-2-enal, also known as (E)-2-tetradecenal, is an organic compound belonging to the class of fatty aldehydes. It is characterized by a long carbon chain with a double bond at the second position and an aldehyde group at the terminal end. This compound is known for its distinctive aroma and is sometimes used as a fragrance component .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetradec-2-enal can be synthesized through various methods, including the oxidation of tetradecenol or the reduction of tetradecynoic acid. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired enal. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of tetradecene, followed by oxidation. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Grignard reagents in dry ether.

Major Products Formed:

Oxidation: Tetradecanoic acid.

Reduction: Tetradecenol.

Substitution: Various substituted aldehydes and alcohols.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Starting Material for Synthesis

- Tetradec-2-enal serves as a precursor in organic synthesis, enabling the creation of more complex molecules. It is often utilized in the synthesis of various aldehydes and alcohols through oxidation and reduction reactions.

Reactions Involving this compound

- Oxidation: Converts this compound to tetradecanoic acid using reagents like potassium permanganate.

- Reduction: Can be reduced to tetradecenol using lithium aluminum hydride.

- Substitution Reactions: Participates in nucleophilic addition reactions, forming various substituted products.

Biological Research

Pheromone Signaling

- This compound has been studied for its role in insect communication as a pheromone. Research indicates that it may influence mating behaviors in certain species, making it significant for understanding ecological interactions and pest management strategies.

Therapeutic Potential

- Investigations into the antimicrobial and anti-inflammatory properties of this compound have shown promising results. Studies suggest its potential as a therapeutic agent in treating infections and inflammatory conditions due to its ability to modulate immune responses .

Industrial Applications

Fragrance Industry

- Due to its distinctive aroma, this compound is utilized in the fragrance industry. It imparts citrus-like notes to perfumes and other scented products, enhancing their appeal .

Flavoring Agent

- In addition to fragrances, this compound is employed as a flavoring agent in food products. Its waxy flavor profile complements various culinary applications .

Case Studies

- Study on Antimicrobial Properties:

-

Pheromone Communication Research:

- Research conducted on moth species demonstrated that this compound plays a critical role in mating signals, influencing reproductive success and population dynamics.

- Fragrance Formulation Development:

Mecanismo De Acción

The mechanism of action of tetradec-2-enal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, binding to specific receptors and triggering a cascade of biochemical events. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .

Comparación Con Compuestos Similares

2-Tetradecenal (Z): A stereoisomer of tetradec-2-enal with the double bond in the cis configuration.

Tetradecanal: A saturated aldehyde with no double bonds.

Hexadec-2-enal: A similar compound with a longer carbon chain.

Uniqueness: this compound is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its reactivity and ability to participate in a variety of chemical reactions make it a valuable compound in both research and industrial applications .

Propiedades

Número CAS |

142628-55-5 |

|---|---|

Fórmula molecular |

C14H26O |

Peso molecular |

210.36 g/mol |

Nombre IUPAC |

(Z)-tetradec-2-enal |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-14H,2-11H2,1H3/b13-12- |

Clave InChI |

WHOZNOZYMBRCBL-SEYXRHQNSA-N |

SMILES |

CCCCCCCCCCCC=CC=O |

SMILES isomérico |

CCCCCCCCCCC/C=C\C=O |

SMILES canónico |

CCCCCCCCCCCC=CC=O |

Densidad |

0.833-0.841 |

Descripción física |

Colourless liquid; Citrus aroma |

Solubilidad |

Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.